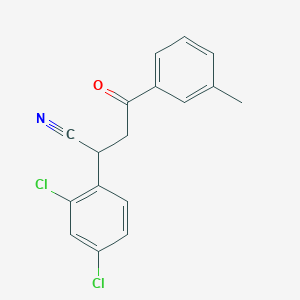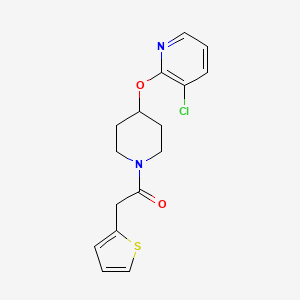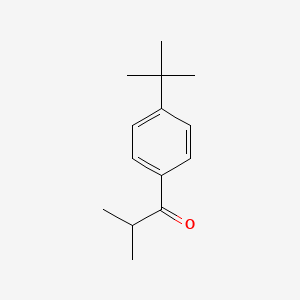![molecular formula C26H31N3O3 B2667065 N-(4-(tert-butyl)phenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-88-4](/img/structure/B2667065.png)
N-(4-(tert-butyl)phenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(tert-butyl)phenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C26H31N3O3 and its molecular weight is 433.552. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
One aspect of scientific research focuses on the synthesis and characterization of chemical compounds. For instance, the synthesis of pyrazinamide analogues and their evaluation for antimycobacterial and antifungal activity, as well as their ability to inhibit photosynthetic electron transport, showcases the chemical versatility and potential bioactivity of similar compounds (Doležal et al., 2010). Additionally, studies have explored the reductive cleavage of aromatic carboxamides, including those with tert-butyl groups, underlining the importance of chemical structure in determining the reactivity and potential applications of these compounds (Ragnarsson et al., 2001).
Biological Activities and Applications
Research into the biological activities of related compounds reveals a range of potential applications. For example, the antimycobacterial and antifungal activities of chlorinated N-phenylpyrazine-2-carboxamides have been evaluated, demonstrating the potential for these compounds in addressing infectious diseases (Doležal et al., 2010). Furthermore, the investigation into the photosynthetic electron transport inhibitory properties of pyrazole derivatives suggests applications in agricultural chemistry, particularly as herbicides (Vicentini et al., 2005).
Material Science and Polymer Chemistry
In the realm of material science, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been explored. These studies highlight the potential of such compounds in creating new materials with specific thermal and physical properties, useful for a variety of industrial applications (Hsiao et al., 2000).
Spectroscopic Analysis and Molecular Modeling
Spectroscopic analysis and molecular modeling studies, such as those conducted on similar pyrazine-2-carboxamide derivatives, provide insights into the electronic properties and reactivity of these compounds. These investigations can inform the design of new molecules with tailored properties for specific applications, including pharmaceuticals and materials science (Bhagyasree et al., 2015).
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-26(2,3)19-9-11-20(12-10-19)27-25(30)29-16-15-28-14-6-7-21(28)24(29)18-8-13-22(31-4)23(17-18)32-5/h6-14,17,24H,15-16H2,1-5H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZAYYXVNXXTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Oxaspiro[4.4]nonan-2-one](/img/structure/B2666986.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide](/img/structure/B2666987.png)

![1-(3-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2666992.png)


![5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2666997.png)
![3-(1-(cyclopropylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2666998.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2666999.png)
![(E)-1H-3,4,10,11-tetrahydro-1H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5(2H)-one O-((4-fluorophenyl)carbamoyl) oxime](/img/structure/B2667000.png)
